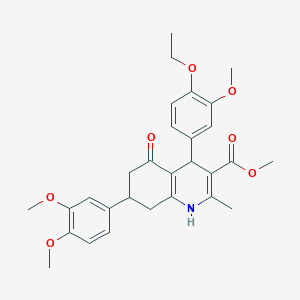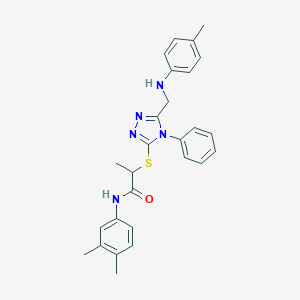
Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Functional Group Modifications: Introduction of methoxy and ethoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction of the quinoline core can lead to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Substitution Products: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Many quinoline derivatives exhibit antimicrobial properties.
Anticancer Agents: Some derivatives are studied for their potential anticancer activities.
Medicine
Drug Development: Used as scaffolds for developing new pharmaceuticals.
Diagnostics: Employed in the development of diagnostic agents.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes.
Agriculture: Utilized in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of quinoline derivatives often involves interaction with DNA, enzymes, or receptors. For instance:
DNA Intercalation: Some compounds intercalate into DNA, disrupting replication and transcription.
Enzyme Inhibition: Inhibition of enzymes such as topoisomerases.
Receptor Binding: Binding to specific receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: An antimalarial drug.
Chloroquine: Another antimalarial agent.
Cinchonine: Used in the synthesis of other pharmaceuticals.
Uniqueness
Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C29H33NO7 |
|---|---|
Peso molecular |
507.6g/mol |
Nombre IUPAC |
methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H33NO7/c1-7-37-23-11-9-18(15-25(23)35-5)27-26(29(32)36-6)16(2)30-20-12-19(13-21(31)28(20)27)17-8-10-22(33-3)24(14-17)34-4/h8-11,14-15,19,27,30H,7,12-13H2,1-6H3 |
Clave InChI |
YRKUBYPQMQUVRQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC)C)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(2-methylphenyl)propanamide](/img/structure/B418393.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B418394.png)
![4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B418395.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B418399.png)
![2-{[1-benzoyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B418400.png)
![3-amino-N-(2-bromo-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418401.png)
![N-(3-methoxyphenyl)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418407.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B418410.png)

![3-amino-N-(2-bromo-4-methylphenyl)-6-(4-ethoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418412.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(4-ethoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418413.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B418414.png)
![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418416.png)
